molecular formula C2F6O5S2 B140633 Trifluoromethanesulfonic anhydride CAS No. 358-23-6

Trifluoromethanesulfonic anhydride

Cat. No.: B140633
CAS No.: 358-23-6
M. Wt: 282.14 g/mol
InChI Key: WJKHJLXJJJATHN-UHFFFAOYSA-N
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Description

. It is derived from trifluoromethanesulfonic acid and is known for its strong electrophilic properties. This compound is widely used in organic synthesis for introducing the triflyl group (CF₃SO₂) into various molecules .

Chemical Reactions Analysis

Types of Reactions: Trifluoromethanesulfonic anhydride undergoes various chemical reactions, primarily involving electrophilic activation. It is used to convert phenols into triflic esters, imines into NTf groups, and ketones into enol triflates . These reactions often involve nucleophilic trapping with diverse nucleophiles, leading to the formation of novel compounds .

Common Reagents and Conditions: Common reagents used with this compound include alcohols, carbonyl compounds, and amides. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products: The major products formed from these reactions include triflic esters, enol triflates, and NTf groups. These products are valuable intermediates in organic synthesis, enabling further transformations such as substitution reactions, cross-coupling processes, and rearrangements .

Properties

IUPAC Name

trifluoromethylsulfonyl trifluoromethanesulfonate
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InChI

InChI=1S/C2F6O5S2/c3-1(4,5)14(9,10)13-15(11,12)2(6,7)8
Source PubChem
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InChI Key

WJKHJLXJJJATHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2F6O5S2
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DSSTOX Substance ID

DTXSID501014629
Record name Trifluoromethanesulfonic anhydride
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Molecular Weight

282.14 g/mol
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Physical Description

Colorless hygroscopic liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Trifluoromethanesulfonic anhydride
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Vapor Pressure

8.0 [mmHg]
Record name Trifluoromethanesulfonic anhydride
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CAS No.

358-23-6
Record name Trifluoromethanesulfonic anhydride
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Record name Trifluoromethanesulfonic anhydride
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Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-anhydride
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Record name Trifluoromethanesulfonic anhydride
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Record name Trifluoromethanesulphonic anhydride
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Record name TRIFLUOROMETHANESULFONIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

The title compound, MS: m/e=244.1 (M+) was obtained as a light yellow oil (96% yield) using trifluoro-methanesulfonic acid indan-5-yl ester obtained in turn from indan-5-ol by treatment with trifluoro-methanesulfonic anhydride, DMAP and triethylamine in CH2Cl2 at −70° C. to 20° C.
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trifluoro-methanesulfonic acid indan-5-yl ester
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Synthesis routes and methods II

Procedure details

As it is described in Table 2 that the yield of pentafluorophenylbis(triflyl)methane is 45%, it was revealed that when pentafluorophenylbis(triflyl)methane is produced using a pentafluoromethylbromide, both of pentafluorophenylbis(triflyl)methane and 4-tert-butyl-2,3,5,6-tetrafluorophenylbis(triflyl)methane can be obtained at a ratio of 1:1 (45% yield, respectively). However, it was found out that when 1.0 equivalent weight of t-BuLi and 0.5 equivalent weight of Tf2O are used, the production of 4-tert-butyl-2,3,5,6-tetrafluorophenylbis(triflyl)methane is completely suppressed, and pentafluorophenylbis(triflyl)methane can be obtained at 95% yield with Tf2O as a base. Consequently, the reactions of pentafluorophenylbis(triflyl)methane with the various types of alkyl lithium reagents were examined, in order to determine the generality and range of the nucleophilic substitution specific to the para position of pentafluorophenylbis(triflyl)methane. Table 3 shows the types of alkyl lithium reagents, the reaction conditions and the yield of the para position substituents of pentafluorophenylbis(triflyl)methane. The para position substituents of pentafluorophenylbis(triflyl)methane shown in Table 3 are obtained by washing the reaction product obtained by reacting pentafluorophenylbis(triflyl)methane with alkyl lithium reagent, with a hydrochloric solution. The “Bn” shown in Table 3 represents a benzyl group.
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4-tert-butyl-2,3,5,6-tetrafluorophenylbis(triflyl)methane
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Synthesis routes and methods III

Procedure details

This invention pertains to a process for the preparation of trifluoromethanesulfonic acid anhydride (triflic anhydride) by the disproportionation of a mixed anhydride comprising a trifluoromethane-sulfonyl acyl residue and a carboxyl residue. More particularly, this invention pertains to a process for the preparation of trifluoromethane-sulfonic acid anhydride by the steps of (1) forming a mixed anhydride comprising a trifluoromethanesulfonyl acyl residue and a carboxyl residue by contacting trifluoromethanesulfonic acid or a derivative thereof with a carboxyl compound selected from ketene, dialkyl ketenes, carboxylic acids, and derivatives of carboxylic acids and (2) subjecting the mixed anhydride to reactive distillation wherein the mixed anhydride undergoes disproportionation to produce triflic anhydride and a higher boiling carboxylic acid anhydride.
[Compound]
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carboxyl
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carboxyl
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dialkyl ketenes
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carboxylic acids
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carboxylic acids
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anhydride
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Synthesis routes and methods IV

Procedure details

The process of the present invention may be operated in a batch, continuous or semi-continuous manner. For example, the process may be carried out by first reacting a ketene and triflic acid in a reaction vessel equipped with a distillation column. This vessel containing the mixed anhydride then may be heated to effect reactive distillation of the contents of the reaction vessel and recover triflic anhydride from the upper section of the distillation column. The process for the coproduction of triflic anhydride and a carboxylic acid anhydride, e.g., acetic or isobutyric anhydride, preferably is carried out in a continuous or semi-continuous manner comprising the steps of: (1) introducing a ketene reactant such as ketene or dimethylketene and triflic acid to a reaction vessel wherein the ketene reactant and triflic acid react to form a product comprising a mixed anhydride, e.g., acetyl triflate or isobutyryl triflate; (2) removing product from the reaction vessel and introducing it into the mid-section of a reactive distillation column wherein the mixed anhydride disproportionates to form triflic anhydride and a carboxylic anhydride, e.g. acetic or isobutyric anhydride; (3) removing triflic anhydride from the upper section of the reactive distillation column; and (4) removing a carboxylic anhydride from the lower section of the reactive distillation column.
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anhydride
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anhydride
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acetyl triflate
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Name
isobutyryl triflate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifluoromethanesulfonic anhydride
Customer
Q & A

Q1: What is the molecular formula and weight of trifluoromethanesulfonic anhydride?

A1: The molecular formula of this compound is C2F6O5S2, and its molecular weight is 282.14 g/mol.

Q2: Why is this compound considered a powerful electrophile?

A2: The trifluoromethyl (CF3) group in Tf2O is highly electron-withdrawing. This effect makes the sulfur atom strongly electrophilic, readily reacting with electron-rich species. [, ]

Q3: What are some key applications of this compound in organic synthesis?

A3: Tf2O is widely used for:

  • Conversion to triflates: It readily converts alcohols, phenols, and carboxylic acids into their corresponding triflates, which are excellent leaving groups. [, ]
  • Activation of amides: Tf2O can activate amides, enabling transformations like deaminative alkylation with organocerium reagents for ketone synthesis. []
  • Glycosylation reactions: It plays a crucial role in activating thioglycosides in the presence of promoters like sulfoxides, facilitating the formation of glycosidic bonds. [, , , ]
  • Electrophilic aromatic substitution: It can act as a catalyst in Friedel-Crafts acylation reactions of arenes with carboxylic acid chlorides. []

Q4: How is this compound used in trifluoromethylation reactions?

A4: Recent research has highlighted the potential of Tf2O as a trifluoromethylthiolating agent. Under visible-light photoredox catalysis and in the presence of suitable reagents, it can introduce a trifluoromethylthio (SCF3) group into unactivated alkenes and alkynes. []

Q5: Can this compound facilitate the formation of heterocycles?

A5: Yes, Tf2O has emerged as a powerful tool for building heterocyclic cores. It enables the electrophilic activation of amides, promoting cyclization reactions to form various heterocycles, including isoquinolines and β-carbolines. [, ]

Q6: Does this compound influence stereoselectivity in glycosylation reactions?

A6: The stereochemical outcome of glycosylations using Tf2O-activated thioglycosides is significantly affected by several factors:

  • Protecting groups: The presence and nature of protecting groups, such as benzylidene acetals and boronate esters, on the glycosyl donor can influence the stereoselectivity. []
  • Promoter system: The choice of promoter used in conjunction with Tf2O, like benzenesulfinyl piperidine or diphenyl sulfoxide, can lead to different stereochemical outcomes. [, , ]
  • Donor sugar configuration: The inherent reactivity and anomeric effects of different sugar donors (e.g., glucose, mannose, galactose) influence the selectivity. [, ]

Q7: What solvents are commonly used with this compound?

A8: Tf2O is typically used in aprotic solvents like dichloromethane, toluene, or ether. [, , , , ]

Q8: How does the stability of this compound relate to its use in organic synthesis?

A9: Tf2O is moisture-sensitive and should be handled under anhydrous conditions. [, , ]

Q9: What safety precautions should be taken when handling this compound?

A10: Tf2O is corrosive and reacts violently with water, releasing heat and corrosive fumes (triflic acid). Appropriate personal protective equipment and handling procedures are essential. [, ]

Q10: Are there environmental concerns associated with this compound?

A11: The use of Tf2O can generate waste products requiring proper disposal. Research on ecotoxicological effects and waste management strategies is crucial to minimize negative impacts. [, ]

Q11: How is computational chemistry applied in research involving this compound?

A11: Computational methods can be employed to:

  • Predict reactivity and selectivity: Theoretical calculations can help predict the reactivity of different substrates and the stereochemical outcome of reactions. [, , ]

Q12: What are some areas of ongoing research and development related to this compound?

A12: Research continues to explore:

  • Novel synthetic applications: Expanding the use of Tf2O in diverse organic transformations, particularly in the synthesis of complex molecules and heterocycles. [, ]
  • Development of milder and more selective reaction conditions: Optimizing reaction conditions to improve yields, selectivity, and functional group tolerance. [, ]
  • Sustainable chemistry: Investigating alternative reagents and methodologies that minimize waste and environmental impact. [, ]

Q13: How does research on this compound intersect with other disciplines?

A13: Tf2O research extends to various fields, including:

  • Materials science: Surface modification of silicon for electronic applications using Tf2O as a passivating agent. []
  • Polymer chemistry: Synthesis of block copolymers via living cationic polymerization initiated by Tf2O. []

Q14: What are some historical milestones in the research and applications of this compound?

A14: Key milestones include:

  • Recent advances in trifluoromethylation and photochemistry: The use of Tf2O as a trifluoromethylthiolating agent under photoredox catalysis marks a significant advancement. []

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